molecular formula C16H28N2O5 B1506862 (3S)-3-((tert-butoxycarbonyl)amino)-1-(cyclopropylamino)-1-oxohexan-2-yl acetate CAS No. 856707-38-5

(3S)-3-((tert-butoxycarbonyl)amino)-1-(cyclopropylamino)-1-oxohexan-2-yl acetate

Cat. No. B1506862
CAS RN: 856707-38-5
M. Wt: 328.4 g/mol
InChI Key: UMBJIHSHCLDUFA-UEWDXFNNSA-N
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Description

The compound contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic chemistry as a protecting group for amines. The presence of this group suggests that the compound may be involved in peptide or protein synthesis .


Synthesis Analysis

The Boc group can be introduced into a variety of organic compounds using flow microreactor systems. This process is efficient, versatile, and sustainable compared to the batch . The Boc group can also be removed at high temperatures using a thermally stable ionic liquid .


Chemical Reactions Analysis

The Boc group can undergo a variety of reactions, including deprotection under acidic conditions . The cyclopropylamino group may also participate in reactions, but the specifics would depend on the overall structure of the molecule.


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the presence of the Boc and cyclopropylamino groups. For example, the Boc group is known to increase the stability of a compound .

Scientific Research Applications

Versatile Building Block for Cyclopropyl-Containing Amino Acids

Methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate, a compound related to "(3S)-3-((tert-butoxycarbonyl)amino)-1-(cyclopropylamino)-1-oxohexan-2-yl acetate," has been prepared and demonstrated to be reactive in Michael additions and Diels–Alder reactions. These reactions lead to new cyclopropyl-containing amino acids in protected form, showcasing the compound's versatility as a building block for amino acid synthesis. An application of this methodology in the synthesis of a precursor for geometrically constrained bicyclic peptidomimetics has also been proved, highlighting its potential in developing biologically active molecules (Limbach et al., 2009).

Precursor for Dipeptido-Mimetics and Conformational Studies

The compound has been used in the synthesis of (S) 3-tert-butoxycarbonylamino-2-oxo-2,3,4,5-tetrahydro-1,5-benzodiazepine-1-acetic acid methyl ester, a dipeptide mimetic. This synthesis demonstrates the regioselective functionalization of ring nitrogens and the amino group, contributing to the development of inhibitors for enzymes like interleukin-1beta converting enzyme (Lauffer & Mullican, 2002).

Mechanism of Action

The mechanism of action of the compound would depend on its intended use. If it’s used in peptide synthesis, for example, the Boc group would protect the amine group during synthesis and then be removed in the final steps .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific properties and uses. Generally, care should be taken when handling any chemical compound, especially if it’s used in reactions at high temperatures .

Future Directions

Future research could explore more efficient methods for introducing and removing the Boc group, as well as potential applications of the compound in peptide synthesis and other areas of organic chemistry .

properties

IUPAC Name

[(3S)-1-(cyclopropylamino)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O5/c1-6-7-12(18-15(21)23-16(3,4)5)13(22-10(2)19)14(20)17-11-8-9-11/h11-13H,6-9H2,1-5H3,(H,17,20)(H,18,21)/t12-,13?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBJIHSHCLDUFA-UEWDXFNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)NC1CC1)OC(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H](C(C(=O)NC1CC1)OC(=O)C)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30717871
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-1-(cyclopropylamino)-1-oxohexan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

856707-38-5
Record name (3S)-3-[(tert-Butoxycarbonyl)amino]-1-(cyclopropylamino)-1-oxohexan-2-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30717871
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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